(3-Cyclopropoxy-4-fluorophenyl)(methyl)sulfane
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Overview
Description
(3-Cyclopropoxy-4-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11FOS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-4-fluorophenyl)(methyl)sulfane typically involves the reaction of 3-cyclopropoxy-4-fluorophenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-4-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfane derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3-Cyclopropoxy-4-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-4-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropoxy-3-fluorophenyl)(methyl)sulfane: Similar in structure but with different positional isomers.
4-Fluorophenyl methyl sulfone: Lacks the cyclopropoxy group but shares the fluorophenyl and methylsulfane moieties.
Uniqueness
(3-Cyclopropoxy-4-fluorophenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-fluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11FOS/c1-13-8-4-5-9(11)10(6-8)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
NXSYCTRPQVWKEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
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